molecular formula C8H14N2O B179115 1,4-Diazaspiro[4.5]decan-2-one CAS No. 19718-88-8

1,4-Diazaspiro[4.5]decan-2-one

Cat. No. B179115
CAS RN: 19718-88-8
M. Wt: 154.21 g/mol
InChI Key: FLZYHGIIDJMSJQ-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C8H14N2O . It has been studied for its potential as a chitin synthase inhibitor and has shown selective antifungal activities .


Synthesis Analysis

The synthesis of 1,4-Diazaspiro[4.5]decan-2-one involves a series of chemical reactions. A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, which led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decan-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .


Molecular Structure Analysis

The molecular structure of 1,4-Diazaspiro[4.5]decan-2-one is characterized by a spirocyclic scaffold . The compound has a molecular weight of 154.21 g/mol . The IUPAC name for this compound is 1,4-diazaspiro [4.5]decan-3-one .


Chemical Reactions Analysis

1,4-Diazaspiro[4.5]decan-2-one has been found to be a potent T-type calcium channel inhibitor with modest selectivity over L-type calcium channels . It has also been used in the synthesis of spiro derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.21 g/mol, a topological polar surface area of 41.1 Ų, and a complexity of 173 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

T-Type Calcium Channel Antagonists

1,4-Diazaspiro[4.5]decan-2-one derivatives have been studied for their potential as T-type calcium channel antagonists. Fritch and Krajewski (2010) explored this aspect by synthesizing compounds designed to match a T-type pharmacophore model. They found these compounds to be potent T-type calcium channel inhibitors with modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).

Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors

Deng et al. (2013) discovered a novel complex crystal structure of PHD2 enzyme with its inhibitor, a 1,4-Diazaspiro[4.5]decan-2-one analogue. This led to the development of compounds with high potency and good oral pharmacokinetic profiles, highlighting the potential of 1,4-Diazaspiro[4.5]decan-2-one derivatives in this domain (Deng et al., 2013).

CCR4 Antagonists for Immunomodulation

Shukla et al. (2016) synthesized 1,4-Diazaspiro[4.5]decan-2-one derivatives as CCR4 antagonists. These compounds exhibited high affinity and activity in binding and functional assays, with some also showing the ability to induce endocytosis of CCR4, a feature not common in small molecule antagonists of chemokine receptors (Shukla et al., 2016).

Chitin Synthase Inhibitors and Antifungal Agents

Li et al. (2019) designed 1,4-Diazaspiro[4.5]decan-2-one derivatives as potential chitin synthase inhibitors and antifungal agents. These compounds showed moderated to excellent potency against chitin synthase and displayed selective antifungal activities, suggesting their utility in this area (Li et al., 2019).

TYK2/JAK1 Inhibitors for Inflammatory Diseases

Yang et al. (2022) reported on 1,4-Diazaspiro[4.5]decan-2-one derivatives as selective TYK2/JAK1 inhibitors. Their research highlighted the therapeutic potential of these compounds in inflammatory diseases like acute ulcerative colitis, with compounds showing excellent potency and selectivity (Yang et al., 2022).

Future Directions

Research on 1,4-Diazaspiro[4.5]decan-2-one and its derivatives is ongoing, with a focus on their potential as inhibitors for various biological targets. For instance, they have been studied as potential chitin synthase inhibitors and antifungal agents , as well as potent RIPK1 kinase inhibitors . These findings suggest that 1,4-Diazaspiro[4.5]decan-2-one and its derivatives could have potential applications in the treatment of various diseases.

properties

IUPAC Name

1,4-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-6-9-8(10-7)4-2-1-3-5-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYHGIIDJMSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519837
Record name 1,4-Diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazaspiro[4.5]decan-2-one

CAS RN

19718-88-8
Record name 1,4-Diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
F Miklós, F Fülöp - 2010 - Wiley Online Library
An extremely convenient, environmentally benign spirocyclization under either aqueous or solventless conditions, developed for the preparation of spiro[cyclohexane‐1,2′‐(1′H)‐…
AM Jassem, AH Raheemah, WA Radhi, AM Alid… - Russian Journal of …, 2019 - Springer
A four-step procedure has been developed for the synthesis of (S)-3-isopropyl-1-[(R)-1-phenylethyl)- 1,4-diazaspiro[4.5]decan-2-one with high diastereoselectivity (up to 95% de) from (S…
Number of citations: 8 link.springer.com
AF Kotthaus, HJ Altenbach - Amino Acids, 2011 - Springer
A new chiral derivatizing agent for α-amino acids is described which leads to diastereomers that can be separated by reverse-phase HPLC with direct detection by a diode array detector…
Number of citations: 13 link.springer.com
NV Smetanin, SA Varenichenko… - Issues of Chemistry …, 2023 - search.ebscohost.com
New substituted pyridines were synthesized by the reaction of spiroimidazolidinones with the Vilsmeier-Haack reagent (PBr3/DMF) with satisfactory yields. The reaction proceeds as an …
Number of citations: 0 search.ebscohost.com
K Aouadi, E Jeanneau, M Msaddek, JP Praly - Tetrahedron: Asymmetry, 2008 - Elsevier
(2S,3R,4S)-4-Hydroxyisoleucine, found in fenugreek, is an insulin secretagogue molecule. Non-natural analogues of (2S,3R,4R)- and (2R,3S,4S)-4-hydroxyisoleucine were efficiently …
Number of citations: 40 www.sciencedirect.com
K Aouadi, M Msaddek, JP Praly - Tetrahedron, 2012 - Elsevier
A (−)-menthone-derived nitrone and various allyl O-, and S-glycosides reacted at 110 C to afford the corresponding cycloadducts in good yields. For an N-acetylated allyl N-glycoside, …
Number of citations: 36 www.sciencedirect.com
P Gomes, MJ Araújo, M Rodrigues, N Vale, Z Azevedo… - Tetrahedron, 2004 - Elsevier
The synthesis of imidazolidin-4-one derivatives of primaquine as potential antimalarial agents is described. The target compounds were synthesized in three steps: (i) condensation of (±…
Number of citations: 83 www.sciencedirect.com
A Trachsel, B Buchs, G Godin, A Crochet… - European Journal of …, 2012 - Wiley Online Library
Imidazolidin‐4‐ones are suitable in practical applications as hydrolytically cleavable precursors for the controlled release of fragrant aldehydes and ketones. The corresponding …
N Vale, F Nogueira, VE do Rosário, P Gomes… - European journal of …, 2009 - Elsevier
Primaquine dipeptide derivatives bearing an imidazolidin-4-one moiety at the N-terminus were synthesized and evaluated as potential transmission-blocking antimalarial prodrugs. All …
Number of citations: 42 www.sciencedirect.com
K Aouadi, J Abdoul‐Zabar, M Msaddek… - European Journal of …, 2014 - Wiley Online Library
The cycloaddition between (E)‐ or (Z)‐1,4‐dichloro‐2‐butene and a menthone‐derived nitrone as a glycine equivalent afforded dichlorinated isoxazolidine‐based cycloadducts. The …

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